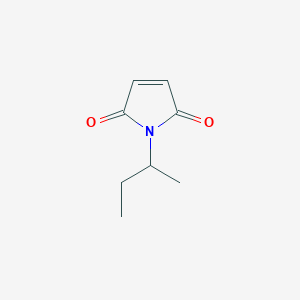

1-Butan-2-ylpyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-6(2)9-7(10)4-5-8(9)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWASMIDVYJKRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598597 | |

| Record name | 1-(Butan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102331-61-3 | |

| Record name | 1-(Butan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(sec-butyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(sec-butyl)maleimide is a member of the N-substituted maleimide family, a class of compounds widely utilized in bioconjugation, polymer chemistry, and drug development. The maleimide functional group is a key electrophile that exhibits high reactivity and selectivity towards thiols, making it an invaluable tool for covalently linking molecules of interest to cysteine-containing peptides and proteins. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of N-(sec-butyl)maleimide, offering field-proven insights for its effective application in research and development.

Physicochemical Properties

While specific experimental data for N-(sec-butyl)maleimide is not extensively documented in publicly available literature, its properties can be reliably inferred from its isomers, N-butylmaleimide and N-tert-butylmaleimide, and the general characteristics of N-alkylmaleimides.

| Property | Value (Predicted/Inferred) | Comparison with Isomers |

| Molecular Formula | C₈H₁₁NO₂ | Identical for N-butyl and N-tert-butylmaleimide |

| Molecular Weight | 153.18 g/mol | Identical for N-butyl and N-tert-butylmaleimide[1] |

| Physical State | Colorless to pale yellow liquid or low-melting solid | N-butylmaleimide is described as a colorless to pale yellow liquid or solid, while N-tert-butylmaleimide is a liquid.[2] |

| Melting Point | Not specifically reported. Likely a low-melting solid. | N-butylmaleimide: Not consistently reported. N-tert-butylmaleimide: Not applicable (liquid at room temperature). |

| Boiling Point | Not specifically reported. Expected to be similar to its isomers. | N-butylmaleimide: ~213 °C (decomposes). N-tert-butylmaleimide: 65-67 °C at 10 mmHg. |

| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, dichloromethane); limited solubility in water. | N-butylmaleimide and N-tert-butylmaleimide are soluble in organic solvents and have limited water solubility.[2] |

Synthesis of N-(sec-butyl)maleimide

The synthesis of N-substituted maleimides is a well-established two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.[3]

Workflow for the Synthesis of N-(sec-butyl)maleimide

Caption: General synthetic workflow for N-(sec-butyl)maleimide.

Experimental Protocol: Synthesis of N-(sec-butyl)maleimide

Step 1: Synthesis of N-(sec-butyl)maleamic acid

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or acetone) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add sec-butylamine (1.0 equivalent) dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The N-(sec-butyl)maleamic acid intermediate will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold solvent.

-

Dry the solid product under vacuum.

Step 2: Cyclodehydration to N-(sec-butyl)maleimide

-

In a round-bottom flask, suspend the dried N-(sec-butyl)maleamic acid (1.0 equivalent) in acetic anhydride (a slight excess).

-

Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 equivalents).

-

Heat the mixture with stirring in a preheated oil bath at 80-90 °C for 1-2 hours. The solid should dissolve as the reaction progresses.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(sec-butyl)maleimide.

-

Purify the product by flash column chromatography or distillation under reduced pressure.

Reactivity Profile: The Thiol-Maleimide Michael Addition

The cornerstone of maleimide chemistry in drug development is its highly efficient and selective reaction with thiols, particularly the side chain of cysteine residues in proteins. This Michael addition reaction proceeds rapidly under mild, near-neutral pH conditions.[4]

Mechanism of Thiol-Maleimide Conjugation

Caption: Thiol-maleimide Michael addition reaction.

The reaction rate is pH-dependent, with optimal rates typically observed between pH 6.5 and 7.5.[4] At higher pH values, the maleimide ring becomes susceptible to hydrolysis, and the reaction with primary amines can become a competing side reaction. The resulting thioether bond is generally stable; however, under certain conditions, a retro-Michael reaction can occur, leading to the dissociation of the conjugate.[5]

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of N-(sec-butyl)maleimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of N-(sec-butyl)maleimide is expected to show characteristic signals for the maleimide protons and the sec-butyl group.

-

Maleimide Protons: A singlet at approximately δ 6.7-6.8 ppm.[6]

-

sec-Butyl Protons:

-

A multiplet for the methine proton (-CH-).

-

Multiplets for the methylene protons (-CH₂-).

-

A triplet for the terminal methyl protons (-CH₃).

-

A doublet for the other methyl protons (-CH₃).

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation.

-

Carbonyl Carbons: Resonances in the range of δ 170-175 ppm.[6]

-

Olefinic Carbons: A signal around δ 134 ppm.[6]

-

sec-Butyl Carbons: Signals in the aliphatic region (δ 10-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the identity of the synthesized compound.

-

Expected Molecular Ion (M⁺): m/z = 153.18.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

N-(sec-butyl)maleimide is a valuable reagent for researchers in drug development and related fields. Its ability to selectively and efficiently react with thiols makes it a powerful tool for bioconjugation. While specific physicochemical data for this particular isomer is sparse, a thorough understanding of the properties and reactivity of the N-alkylmaleimide class, as outlined in this guide, provides a solid foundation for its successful synthesis and application. Adherence to appropriate experimental protocols and safety measures is paramount to ensure reliable and safe handling of this versatile compound.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(19), 3639-3651.

-

Gilman, H., & Kirby, R. H. (n.d.). sec-BUTYLMAGNESIUM CHLORIDE. Organic Syntheses. Retrieved from [Link]

- An, H., & De-en, J. (2017). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. ACS Macro Letters, 6(11), 1253-1257.

- Northrop, B. H., & Frayne, S. H. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(19), 3639-3651.

- An, H., & De-en, J. (2017). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. ACS Macro Letters, 6(11), 1253-1257.

- Northrop, B. H., & Frayne, S. H. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Polymer Chemistry, 6(19), 3639-3651.

- Journal of Basrah Researches ((Sciences)). (2019). Synthesis and biological activity of some maleimide derivatives. Journal of Basrah Researches ((Sciences)), 45(1), 88-97.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- European Patent Office. (n.d.). Process for the preparation of N-substituted maleimides.

- Google Patents. (n.d.). Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.

- Adriaensens, P., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(21), 6640-6652.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-746.

-

Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

PubChem. (n.d.). N-Butylmaleimide. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-Butylmaleimide. Retrieved from [Link]

- Hajjaj, B., et al. (2016). Synthesis of Next-Generation Maleimide Radical Labels. Synlett, 27(12), A-E.

-

PubChem. (n.d.). N-Butylphthalimide. Retrieved from [Link]

-

NIST. (n.d.). N-Isobutyl-sec-butylamine. Retrieved from [Link]

Sources

- 1. N-Butylmaleimide | C8H11NO2 | CID 239780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2973-09-3: N-Butylmaleimide | CymitQuimica [cymitquimica.com]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Butan-2-yl)pyrrole-2,5-dione

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(butan-2-yl)pyrrole-2,5-dione, also known as N-sec-butylmaleimide. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the structural reasoning behind expected chemical shifts, signal multiplicities, and coupling constants. By synthesizing data from analogous structures and foundational NMR principles, this guide serves as a predictive reference for the characterization of this compound. It includes detailed experimental protocols for data acquisition, ensuring methodological integrity and reproducibility. The logical framework for spectral assignment is further illustrated through workflow diagrams, providing a holistic understanding of the structural elucidation process.

Introduction: The Structural Significance of N-sec-butylmaleimide

The maleimide moiety is a cornerstone in modern chemistry, prized for its reactivity in Michael addition reactions, particularly with thiols. This specific reactivity makes N-substituted maleimides invaluable reagents in bioconjugation for labeling proteins, in drug delivery systems, and in the development of advanced polymer materials.[1][2] The substituent at the nitrogen atom dictates the compound's physical properties, such as solubility and steric hindrance, thereby modulating its reactivity and application scope.

1-(Butan-2-yl)pyrrole-2,5-dione features a chiral sec-butyl group, which introduces specific stereochemical considerations and unique spectral signatures compared to its linear or tertiary isomers (e.g., N-n-butylmaleimide or N-tert-butylmaleimide).[3][4] Accurate structural verification is paramount, and NMR spectroscopy remains the definitive, non-destructive technique for this purpose. This guide provides a detailed predictive analysis of its ¹H and ¹³C NMR spectra to facilitate its unambiguous identification and characterization in a research setting.

Molecular Structure and Predicted NMR Environments

The key to interpreting the NMR spectrum of 1-(butan-2-yl)pyrrole-2,5-dione lies in understanding its molecular symmetry and the electronic environment of each nucleus. The molecule can be dissected into two key components: the symmetric maleimide ring and the asymmetric sec-butyl chain.

The structure contains five unique proton environments and six unique carbon environments, as illustrated below. The presence of a chiral center at Cb renders the two protons on Cc diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.

Caption: Structure of 1-(Butan-2-yl)pyrrole-2,5-dione with atom labeling.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show five distinct signals. The chemical shifts are influenced by electron-withdrawing groups (the imide carbonyls) and the electronegativity of the nitrogen atom, which generally cause a downfield shift (higher ppm) for nearby protons.[5]

| Proton Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constant (J) | Rationale |

| Hₐ (Olefinic) | ~ 6.70 | 2H | Singlet (s) | N/A | The two protons on the maleimide ring are chemically equivalent due to symmetry, resulting in a singlet. Its downfield position is characteristic of electron-deficient alkenes.[3][6] |

| Hₑ (N-CH) | ~ 4.1 - 4.3 | 1H | Multiplet (m) or Sextet | ³J ≈ 7 Hz | This methine proton is attached to the electronegative nitrogen and is deshielded. It is coupled to the two diastereotopic H𝒻 protons and the three H₉ protons, leading to a complex multiplet, often approximated as a sextet.[7][8] |

| H𝒻, H𝒻' (-CH₂-) | ~ 1.5 - 1.7 | 2H | Multiplet (m) | ³J ≈ 7 Hz | These methylene protons are adjacent to the chiral center (Hₑ) and are therefore diastereotopic, with slightly different chemical shifts. They are coupled to Hₑ and the terminal methyl group Hₕ, resulting in a complex multiplet. |

| H₉ (-CH₃) | ~ 1.2 - 1.3 | 3H | Doublet (d) | ³J ≈ 7 Hz | This methyl group is adjacent to the single methine proton Hₑ, resulting in a doublet.[7] |

| Hₕ (-CH₃) | ~ 0.8 - 0.9 | 3H | Triplet (t) | ³J ≈ 7 Hz | This terminal methyl group is adjacent to the two H𝒻 protons, resulting in a triplet.[7] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to display six signals, corresponding to the six chemically non-equivalent carbon atoms. The chemical shifts are highly dependent on hybridization and proximity to electronegative atoms.[9]

| Carbon Label | Predicted δ (ppm) | Rationale |

| Cₐ (C=O) | ~ 170 - 171 | The carbonyl carbons of the imide are highly deshielded and appear significantly downfield, which is characteristic for this functional group.[3][10] |

| Cᵦ (C=C) | ~ 134 - 135 | The olefinic carbons are deshielded due to their sp² hybridization and proximity to the carbonyl groups. Their equivalence results in a single signal.[3][11] |

| Cₑ (N-CH) | ~ 48 - 50 | This methine carbon is bonded directly to the nitrogen atom, causing a significant downfield shift compared to other alkyl carbons. |

| C𝒻 (-CH₂-) | ~ 28 - 30 | A standard chemical shift for a methylene carbon in an alkyl chain. |

| C₉ (-CH₃) | ~ 19 - 21 | A typical chemical shift for a methyl carbon adjacent to a methine group. |

| Cₕ (-CH₃) | ~ 10 - 12 | This terminal methyl carbon is the most shielded (upfield) of the alkyl carbons. |

Standard Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The choice of solvent is critical, as it must dissolve the analyte without interfering with its signals.[12][13] Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules, including N-substituted maleimides.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 1-(butan-2-yl)pyrrole-2,5-dione.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[14]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Allow the sample to equilibrate to the probe temperature (typically 25 °C or 298 K).

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

-

-

¹H NMR Acquisition:

-

Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm).

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

-

Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): Use a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum carefully.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[15]

-

Integrate the signals in the ¹H spectrum.

-

Structural Verification Workflow

Confirming the predicted assignments requires a logical workflow, often employing two-dimensional (2D) NMR techniques to establish connectivity between atoms.

Caption: Workflow for NMR-based structural elucidation and assignment validation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For 1-(butan-2-yl)pyrrole-2,5-dione, it would show a cross-peak between Hₑ and H𝒻, Hₑ and H₉, and H𝒻 and Hₕ, confirming the connectivity of the entire sec-butyl chain.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It would show cross-peaks for (Hₐ, Cᵦ), (Hₑ, Cₑ), (H𝒻, C𝒻), (H₉, C₉), and (Hₕ, Cₕ), allowing for the unambiguous assignment of each carbon atom in the structure.

Conclusion

This guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of 1-(butan-2-yl)pyrrole-2,5-dione. The olefinic protons of the maleimide ring are expected as a singlet around 6.70 ppm, while the sec-butyl group presents a characteristic set of coupled signals, including a downfield methine multiplet, a methylene multiplet, a doublet, and a triplet. In the ¹³C spectrum, the carbonyl and olefinic carbons are diagnostic, appearing at approximately 170 ppm and 134 ppm, respectively. By following the detailed experimental protocol and utilizing 2D NMR techniques for confirmation, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their subsequent scientific investigations.

References

-

Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5:3, 135-142. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for N-substituted maleimides. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Structure-reactivity Relationship Study of Cyclo-dioxo Maleimide Cross-linker for Serum Stability and Self-hydrolysis. Available at: [Link]

-

SpectraBase. (n.d.). Maleimide [13C NMR] - Chemical Shifts. Wiley. Available at: [Link]

-

PubChem. (n.d.). N-tert-Butylmaleimide. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Figure S8. Solution 13 C NMR spectrum of maleimide M (free substituent). Available at: [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling. Available at: [Link]

-

TMP Chem. (2023). NMR 5: Coupling Constants. YouTube. Available at: [Link]

-

SpectraBase. (n.d.). N-(p-sec-butylphenyl)maleimide [13C NMR] - Spectrum. Wiley. Available at: [Link]

-

Sharma, V., & Kumar, P. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of ChemTech Research, 8(1), 1-5. Available at: [Link]

-

Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. Available at: [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

-

Jasperse, N. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

-

PubChem. (n.d.). N-Butylmaleimide. National Center for Biotechnology Information. Available at: [Link]

-

Mount Allison University. (2018). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Available at: [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Scribd. (n.d.). NMR Coupling Constants Explained. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra illustrating the reaction of maleimides with thiolated.... Available at: [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). 5 Combination of 1H and 13C NMR Spectroscopy.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

-

Sztanke, K., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 26(11), 3383. Available at: [Link]

-

Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023, 1-9. Available at: [Link]

-

Rittner, R., & Zucco, C. (2000). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 11(2), 197-201. Available at: [Link]

-

National Institutes of Health. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Available at: [Link]

Sources

- 1. cibtech.org [cibtech.org]

- 2. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. N-tert-Butylmaleimide | C8H11NO2 | CID 643190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Maleimide(541-59-3) 1H NMR spectrum [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. spectrabase.com [spectrabase.com]

- 11. Maleimide(541-59-3) 13C NMR spectrum [chemicalbook.com]

- 12. chem.washington.edu [chem.washington.edu]

- 13. thieme-connect.de [thieme-connect.de]

- 14. azooptics.com [azooptics.com]

- 15. scs.illinois.edu [scs.illinois.edu]

Crystal structure of N-(sec-butyl)maleimide

An In-Depth Technical Guide to the Prospective Crystallographic and Computational Analysis of N-(sec-butyl)maleimide for Applications in Drug Development

Abstract

N-substituted maleimides are a cornerstone of modern bioconjugation chemistry, pivotal in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). The stereochemical and conformational properties of the N-substituent can significantly influence reaction kinetics, conjugate stability, and overall efficacy. This technical guide presents a comprehensive, prospective workflow for the determination and analysis of the single-crystal X-ray structure of N-(sec-butyl)maleimide. While a published crystal structure for this specific compound is not currently available in open crystallographic databases[1][2][3][4][5][6][7][8], this guide provides researchers, scientists, and drug development professionals with a robust, field-proven methodology. The narrative elucidates the causal reasoning behind experimental choices, integrates computational validation, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Rationale for Structural Elucidation

The maleimide moiety is a highly specific Michael acceptor, reacting readily with thiol groups of cysteine residues in proteins to form stable thioether linkages.[9] This reactivity has been harnessed extensively in the creation of ADCs, where a potent cytotoxic agent is linked to a monoclonal antibody, and in the PEGylation of therapeutic proteins.[9][10] The nature of the N-substituent on the maleimide ring is not merely a passive linker component; it dictates the molecule's steric profile, lipophilicity, and electronic properties.[11]

The sec-butyl group, with its chiral center and branched structure, presents a particularly interesting case. A precise understanding of its three-dimensional structure is critical for:

-

Predicting Reactivity: The steric hindrance around the maleimide's reactive double bond, influenced by the conformation of the sec-butyl group, can affect conjugation reaction rates.

-

Understanding Stability: The conformation of the N-substituent can influence the stability of the resulting thioether bond, particularly its susceptibility to retro-Michael reactions.[9]

-

Informing Drug Design: A detailed crystal structure provides an empirical basis for the computational modeling and rational design of next-generation maleimide-based linkers with optimized properties.[12][13]

This guide, therefore, outlines a complete, self-validating protocol for the synthesis, crystallization, and comprehensive structural analysis of N-(sec-butyl)maleimide.

Experimental Workflow: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The following workflow is designed for robustness and reproducibility.

Synthesis of N-(sec-butyl)maleimide

The synthesis of N-alkylmaleimides is typically achieved through a two-step, one-pot reaction involving the formation of a maleamic acid intermediate, followed by cyclodehydration.[14][15][16]

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in 100 mL of acetone.

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Add sec-butylamine (1.05 eq) dropwise over 30 minutes with vigorous stirring. The formation of the N-(sec-butyl)maleamic acid intermediate will be observed as a white precipitate.

-

Cyclodehydration: To the stirred suspension, add acetic anhydride (3.0 eq) and anhydrous sodium acetate (0.3 eq). The sodium acetate acts as a catalyst for the cyclization.[14]

-

Reaction: Heat the mixture to a gentle reflux (approx. 60-70 °C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water and stir for 1 hour to precipitate the product and hydrolyze excess acetic anhydride.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold n-hexane. Recrystallize the solid from an ethanol/water mixture to yield pure N-(sec-butyl)maleimide as a white crystalline solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Crystallization

The growth of single crystals is often the most challenging step. The choice of solvent is critical and is typically determined empirically.

Protocol:

-

Solvent Screening: Screen for suitable crystallization solvents by dissolving a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, chloroform, toluene, hexane) at their boiling points and allowing them to cool slowly. A good solvent will dissolve the compound when hot but result in low solubility at room temperature.

-

Slow Evaporation: Prepare a saturated solution of N-(sec-butyl)maleimide in a suitable solvent (e.g., ethyl acetate) in a small beaker. Cover the beaker with parafilm and pierce a few small holes in it. Allow the solvent to evaporate slowly in a vibration-free environment over several days.

-

Vapor Diffusion: In a sealed jar, place a small vial containing a concentrated solution of the compound in a volatile solvent (e.g., chloroform). In the bottom of the jar, add a less volatile solvent in which the compound is poorly soluble (the anti-solvent, e.g., n-hexane). The slow diffusion of the anti-solvent vapor into the vial will gradually reduce the solubility, promoting crystal growth.

-

Crystal Harvesting: Once well-formed, prismatic crystals are observed, carefully harvest them using a nylon loop and mount them for X-ray diffraction analysis.

Experimental Workflow Diagram

Caption: Workflow from synthesis to structure solution.

Hypothetical Crystallographic Data and Structural Analysis

Assuming a successful crystallization, the following section details the expected data from a single-crystal X-ray diffraction experiment and the subsequent structural analysis.

Data Collection and Structure Solution

A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations. The structure would be solved using direct methods and refined by full-matrix least-squares on F².

Tabulated Crystallographic Data (Hypothetical)

The following table presents hypothetical but realistic crystallographic data for N-(sec-butyl)maleimide.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₁NO₂ |

| Formula Weight | 153.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.2 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 912.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.115 |

| Absorption Coeff. (mm⁻¹) | 0.080 |

| F(000) | 328 |

| Reflections Collected | ~5000 |

| Independent Reflections | ~1800 |

| R_int | 0.035 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Analysis of Molecular and Crystal Structure

-

Intramolecular Features: The maleimide ring is expected to be nearly planar. The key structural insights would come from the conformation of the sec-butyl group relative to this ring. The torsion angle between the plane of the maleimide ring and the C-N-C-H plane of the sec-butyl group would be a critical parameter. Bond lengths and angles would be compared to those of other structurally characterized N-alkylmaleimides.[17][18]

-

Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by weaker C-H···O interactions and van der Waals forces. The carbonyl oxygen atoms of the maleimide ring are expected to act as hydrogen bond acceptors. The branched nature of the sec-butyl group would likely lead to an interlocking packing motif to maximize packing efficiency.

Molecular Structure and Interactions

Caption: Key structural features of the molecule.

Computational Chemistry: A Self-Validating System

To complement and validate the experimental X-ray data, Density Functional Theory (DFT) calculations should be performed.

Protocol:

-

Geometry Optimization: Starting from the coordinates obtained from the X-ray structure, perform a full geometry optimization of the N-(sec-butyl)maleimide molecule in the gas phase using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Comparison: Compare the optimized bond lengths, bond angles, and torsion angles with the experimental data. A good agreement between the calculated and experimental values provides strong validation for the determined crystal structure.[18]

-

Vibrational Analysis: Perform a frequency calculation to predict the infrared (IR) and Raman spectra. This theoretical spectrum can be compared with an experimentally measured spectrum of the synthesized compound, providing an additional layer of structural verification.

Relevance in Drug Development: The Structural Insight

The precise, atomic-level detail from a crystal structure is invaluable for drug development.

-

Linker Design: Knowledge of the preferred conformation of the sec-butyl group allows for the rational design of linkers in ADCs where steric hindrance can be tuned to optimize conjugation efficiency and the stability of the final product.[19]

-

Solubility and Stability: The crystal packing reveals the nature and strength of intermolecular forces, which can inform strategies to improve the aqueous solubility of maleimide-based linkers, a common challenge in drug development.[12]

-

QSAR Models: The structural data serves as a critical input for Quantitative Structure-Activity Relationship (QSAR) models, helping to predict the biological activity and properties of new, related compounds without the need for immediate synthesis and testing.

Role in Antibody-Drug Conjugate (ADC) Development

Caption: Impact of structural data on ADC development.

Conclusion

While the crystal structure of N-(sec-butyl)maleimide remains to be experimentally determined, this guide provides a comprehensive and scientifically rigorous roadmap for its elucidation and analysis. By integrating robust synthetic and crystallographic protocols with computational validation, researchers can obtain a high-fidelity structural model. The resulting insights into the molecule's conformation and packing will be directly applicable to the rational design of more effective and stable linkers for targeted drug delivery, ultimately advancing the field of precision medicine.

References

-

ResearchGate. (2025). Structure and properties of N-phenylmaleimide derivatives. Retrieved from [Link]

-

International Union of Crystallography. (2022). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. Retrieved from [Link]

-

MDPI. (2016). Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

Journal of Basrah Researches. (2019). Synthesis and biological activity of some maleimide derivatives. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) The Cambridge Structural Database. Retrieved from [Link]

-

PubChem. (n.d.). Crystallography Open Database (COD). Retrieved from [Link]

- Google Patents. (1990). EP0393713A1 - Process for the preparation of N-substituted maleimides.

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

-

Arizona State University. (2003). CCDC 223031: Experimental Crystal Structure Determination. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

National Institutes of Health. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis on N-Alkylated Maleimides. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

Materials Project. (n.d.). Materials Explorer. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

PubChem. (n.d.). N-Butylmaleimide. Retrieved from [Link]

-

ResearchGate. (2024). New N-Substituted Maleimide Drug Polymers: Synthesis, Drug Release and Antibacterial Activity. Retrieved from [Link]

-

National Institutes of Health. (2023). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Retrieved from [Link]

-

ACS Publications. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Retrieved from [Link]

Sources

- 1. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystallography Open Database (COD) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 4. Crystallography Open Database: Search results [qiserver.ugr.es]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

- 7. Crystallography Open Database: Search results [qiserver.ugr.es]

- 8. Crystallography Open Database: Search results [qiserver.ugr.es]

- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of 1-Butan-2-ylpyrrole-2,5-dione in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-Butan-2-ylpyrrole-2,5-dione, also known as N-(sec-butyl)maleimide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, qualitative solubility profiles, and detailed methodologies for quantitative determination.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, processability, and formulation.[1] For a compound like 1-Butan-2-ylpyrrole-2,5-dione, which belongs to the N-substituted maleimide class of compounds, understanding its solubility in various organic solvents is paramount for applications ranging from synthesis and purification to its use as a linker in bioconjugation.[2] N-substituted maleimides are frequently employed in the development of antibody-drug conjugates (ADCs) and other targeted therapies, where their solubility directly impacts reaction efficiency and the quality of the final product.[3]

This guide will provide a foundational understanding of the factors governing the solubility of 1-Butan-2-ylpyrrole-2,5-dione and equip researchers with the necessary tools to assess its solubility in relevant solvent systems.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[4]

1-Butan-2-ylpyrrole-2,5-dione possesses both polar and non-polar characteristics:

-

Polar Features: The maleimide ring contains two polar carbonyl groups (C=O) and a nitrogen atom, which can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

-

Non-polar Features: The sec-butyl group is a non-polar alkyl substituent that contributes to the molecule's lipophilicity.

The interplay between these features dictates the compound's solubility in different organic solvents. Solvents with moderate polarity that can engage in dipole-dipole interactions without being strongly protic are likely to be effective at solvating this molecule.

Below is a diagram illustrating the key structural features of 1-Butan-2-ylpyrrole-2,5-dione that influence its solubility.

Caption: Structural features of 1-Butan-2-ylpyrrole-2,5-dione influencing solubility.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of 1-Butan-2-ylpyrrole-2,5-dione in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Low | The high non-polar character of hexane makes it a poor solvent for the polar maleimide ring. |

| Toluene | 2.4 | Moderate | The aromatic ring of toluene can engage in π-stacking interactions with the maleimide ring, and its overall low polarity can accommodate the sec-butyl group. |

| Diethyl Ether | 2.8 | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and its moderate polarity is suitable for the overall molecule. |

| Chloroform | 4.1 | High | As a polar aprotic solvent, chloroform can effectively solvate the polar maleimide portion of the molecule without strong hydrogen bonding that might be unfavorable. |

| Acetone | 5.1 | High | The carbonyl group of acetone can interact favorably with the polar maleimide ring, and its overall polarity is well-suited for this compound. |

| Ethyl Acetate | 4.4 | High | Similar to acetone, the ester group of ethyl acetate provides a good balance of polarity for solubilizing N-substituted maleimides. |

| Ethanol | 4.3 | Moderate | While ethanol is a polar protic solvent, the presence of the non-polar sec-butyl group may limit the solubility compared to more polar N-substituted maleimides. |

| Methanol | 5.1 | Moderate | Similar to ethanol, the high polarity and protic nature of methanol may not be optimal for the non-polar alkyl chain. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Water | 10.2 | Low | The significant non-polar character of the sec-butyl group is expected to result in poor aqueous solubility. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following section outlines a standard protocol for determining the solubility of 1-Butan-2-ylpyrrole-2,5-dione in a given organic solvent.

Materials and Equipment

-

1-Butan-2-ylpyrrole-2,5-dione (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of 1-Butan-2-ylpyrrole-2,5-dione into several vials.

-

Add a known volume of the desired organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.[6]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated HPLC method to determine the concentration of 1-Butan-2-ylpyrrole-2,5-dione.

-

A standard calibration curve should be prepared using solutions of known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

The solubility is typically expressed in units of mg/mL or mol/L.

-

Computational Approaches to Solubility Prediction

In modern drug discovery, computational models are increasingly used to predict the solubility of new chemical entities, saving time and resources.[1] These methods can provide valuable estimates of solubility before a compound is synthesized.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure of a compound with its physical properties, including solubility.

-

Thermodynamic Models: These approaches are based on fundamental thermodynamic principles and can provide a more detailed understanding of the dissolution process.

While a detailed discussion of these models is beyond the scope of this guide, researchers are encouraged to explore these powerful tools for in-silico solubility prediction.

Conclusion

Understanding the solubility of 1-Butan-2-ylpyrrole-2,5-dione is crucial for its effective use in research and drug development. Although specific quantitative data is limited, a qualitative assessment based on its molecular structure and comparison with related compounds suggests good solubility in moderately polar aprotic organic solvents and poor solubility in water. For precise quantitative data, the experimental protocol provided in this guide offers a robust and reliable method. The integration of experimental determination and computational prediction will provide a comprehensive understanding of the solubility behavior of this important compound.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 9, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 9, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 9, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 9, 2026, from [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Synthesis and characterization of styrene-N-butyl maleimide copolymers using iniferters containing thiyl end groups. (1997, November 17). ElectronicsAndBooks. Retrieved January 9, 2026, from [Link]

-

N-Butylmaleimide. (n.d.). CAS Common Chemistry. Retrieved January 9, 2026, from [Link]

-

N-Butylmaleimide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

N-tert-Butylmaleimide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]

-

Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. (n.d.). Routledge. Retrieved January 9, 2026, from [Link]

-

Synthesis and biological activity of some maleimide derivatives. (2024, December 8). Retrieved January 9, 2026, from [Link]

-

Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. (2025, August 10). ResearchGate. Retrieved January 9, 2026, from [Link]

-

SOLUBILITY DATA SERIES. (n.d.). Retrieved January 9, 2026, from [Link]

-

Preparation, polymerization and characterization of some new maleimides. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]

-

Solubility behavior of polyimides in different organic solvents. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Synthesis, Characterization and Copolymerization of N-(phenylamino)maleimide with MMA. (2025, August 9). Retrieved January 9, 2026, from [Link]

-

Hydrolysis of some N-alkylmaleimides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 9, 2026, from [Link]

-

New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved January 9, 2026, from [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved January 9, 2026, from [Link]

-

Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). Retrieved January 9, 2026, from [Link]

-

Solubility of polymers in different organic solvents. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved January 9, 2026, from [Link]

-

SOLUBILITY DATA SERIES. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

Pyrrole-2,5-dione Derivatives: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract

The pyrrole-2,5-dione, or maleimide, scaffold is a cornerstone of contemporary medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic applications. Initially recognized for its pivotal role in bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs), the intrinsic biological activities of maleimide derivatives are now a major focus of drug discovery efforts. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrrole-2,5-dione derivatives, with a focus on their applications in oncology, anti-inflammatory therapies, and antimicrobial development. We will delve into the nuanced chemistry that underpins their utility and present field-proven insights into the experimental design and protocols essential for their evaluation.

The Maleimide Core: More Than Just a Linker

The 1H-pyrrole-2,5-dione ring system is a five-membered heterocyclic motif characterized by two carbonyl groups adjacent to a nitrogen atom.[1] This structural feature imparts a unique electrophilicity to the carbon-carbon double bond, making it highly susceptible to nucleophilic attack. This reactivity is the lynchpin of its utility in medicinal chemistry. While its application in creating stable thioether bonds with cysteine residues in proteins has been extensively leveraged in bioconjugation, the inherent bioactivity of the maleimide core itself is a rich field of investigation.[2][3][4][5] Derivatives of this scaffold have been shown to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and even antiviral activities.[1][6]

The versatility of the maleimide scaffold stems from the ease with which the nitrogen atom can be functionalized, allowing for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties.[4] This synthetic tractability, combined with its potent and often selective biological effects, positions pyrrole-2,5-dione as a privileged structure in the design of novel therapeutics.

The Chemistry of Reactivity: Thiol-Michael Addition

The primary mechanism governing the utility of maleimides in bioconjugation is the thiol-Michael addition reaction. This reaction is highly efficient and chemoselective for thiols, particularly the sulfhydryl groups of cysteine residues in proteins, within a physiological pH range of 6.5-7.5.[3] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring site-specific modification.[3]

The reaction proceeds via a Michael addition, where the thiolate anion acts as a nucleophile, attacking one of the electrophilic carbons of the maleimide double bond. This results in the formation of a stable thiosuccinimide linkage.[3]

Caption: Thiol-Michael addition reaction of a maleimide with a thiol.

This high degree of specificity and the stability of the resulting covalent bond are why maleimides are a preferred linker chemistry in the development of ADCs, such as Kadcyla® (ado-trastuzumab emtansine), where a cytotoxic payload is attached to a monoclonal antibody to target cancer cells.[3]

Applications in Oncology

The anticancer potential of pyrrole-2,5-dione derivatives extends beyond their role as linkers in ADCs. Many standalone maleimide-containing small molecules have demonstrated potent cytotoxic and antitumor activities through various mechanisms.

Enzyme Inhibition

The electrophilic nature of the maleimide core makes it an effective warhead for covalent inhibition of enzymes, particularly those with a cysteine residue in their active site. By forming an irreversible covalent bond, these inhibitors can achieve prolonged and potent target engagement. This is a highly sought-after characteristic in anticancer drug design. Pyrrole derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Lymphocyte-specific kinase (Lck).[7]

Induction of Apoptosis

Several novel N-triazolyl maleimide derivatives have been synthesized and evaluated for their cytotoxicity against melanoma cell lines.[8] Studies have shown that these compounds can induce apoptosis, or programmed cell death, in cancer cells, often at concentrations that are less toxic to non-cancerous cells.[8] For instance, one such derivative, when co-administered with paclitaxel, demonstrated a synergistic apoptotic effect on SK-Mel-28 melanoma cells.[8]

Multi-component Synthesis of Anticancer Agents

Recent advances in synthetic chemistry have enabled the development of novel multi-component reactions to generate libraries of maleimide derivatives. For example, a copper-catalyzed radical diarylthiolation of maleimides has been developed to produce 3,4-diarylthiolated maleimides, some of which have shown excellent anticancer activity against human lung cancer cell lines (H520 and H1299).[9]

Albumin-Binding Prodrugs

Another innovative approach involves designing maleimide derivatives of existing anticancer drugs, such as carboplatin, to function as albumin-binding prodrugs.[10][11] These derivatives can rapidly bind to circulating albumin via the cysteine-34 position, which can enhance their in vivo antitumor efficacy and improve their toxicity profile.[10]

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| N-triazolyl maleimide | SK-Mel-28 | < 100 | Induction of Apoptosis | [8] |

| 3,4-diarylthiolated maleimide | H520, H1299 | Not specified | Not specified | [9] |

| 1-aryl-1H-pyrrole-2,5-dione derivative | HCT116, MCF-7, HEPG2 | Moderate activity | Not specified | [12][13] |

| Maleimide-carboplatin conjugate | MaTu xenograft | Improved antitumor effect | Albumin-binding prodrug | [10][11] |

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrrole-2,5-dione derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[1][14][15]

Inhibition of Pro-inflammatory Cytokines

Studies have shown that certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives can significantly inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in human peripheral blood mononuclear cells (PBMCs).[1][14][15][16] This inhibitory effect on key signaling molecules of the inflammatory cascade underscores their therapeutic potential.

Suppression of Macrophage-derived Foam Cell Formation

In the context of atherosclerosis, a chronic inflammatory disease, excess lipid accumulation in macrophages leads to the formation of foam cells, a critical step in plaque development.[17] Certain 1H-pyrrole-2,5-dione derivatives have been synthesized as cholesterol absorption inhibitors that can suppress the formation of these foam cells and the associated inflammatory response.[17][18] One particularly active compound was shown to inhibit lipid accumulation and reduce the secretion of inflammatory markers like TNF-α and reactive oxygen species (ROS) in macrophages.[17]

Caption: Inhibition of pro-inflammatory cytokine production by pyrrole-2,5-dione derivatives.

Antimicrobial Applications

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Pyrrole-containing compounds have a long history of use as antimicrobial agents, and modern derivatives of the pyrrole-2,5-dione scaffold are no exception.[19][20][21]

Newly synthesized 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have been screened for their antibacterial activity against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][14][15] The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of these compounds. While the specific MIC values vary depending on the derivative and the bacterial strain, the results indicate that the pyrrole-2,5-dione scaffold is a viable starting point for the development of novel antibiotics.[1][15]

Experimental Protocols

General Synthesis of N-Substituted Pyrrole-2,5-diones

Objective: To synthesize an N-substituted pyrrole-2,5-dione derivative via the condensation of an amine with maleic anhydride.

Materials:

-

Maleic anhydride

-

Substituted amine (e.g., aniline)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Beaker

-

Crushed ice

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of maleic anhydride and the desired substituted amine in glacial acetic acid.[6]

-

Attach a reflux condenser to the flask and place it on a stirring plate with a heating mantle.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice.[6]

-

A solid precipitate should form. Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any remaining acetic acid and unreacted starting materials.

-

Dry the solid product under vacuum to obtain the N-substituted pyrrole-2,5-dione.

-

Characterize the product using spectroscopic methods such as IR, NMR, and mass spectrometry.[6][22]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a novel pyrrole-2,5-dione derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., SK-Mel-28)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Pyrrole-2,5-dione derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Multi-channel pipette

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the pyrrole-2,5-dione derivative in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., paclitaxel).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for an in vitro cytotoxicity assay (MTT).

Conclusion and Future Perspectives

The pyrrole-2,5-dione scaffold has firmly established its place in medicinal chemistry as a versatile and powerful tool. Its well-understood reactivity, synthetic accessibility, and diverse biological activities make it an attractive starting point for the design of novel therapeutics. While its role in bioconjugation is mature, the exploration of its intrinsic anticancer, anti-inflammatory, and antimicrobial properties is a rapidly evolving field. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and their advancement into clinical trials. The continued application of innovative synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds will undoubtedly unlock new therapeutic opportunities.

References

-

Ravasco, J. M. J. M., Faustino, H., & Gois, P. M. P. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal, 25(1), 43-59. [Link]

-

Broad-Connect. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Broad-Connect Website. [Link]

-

Grayson, E. J., & Bernardes, G. J. L. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 29(7), 2155–2163. [Link]

-

Ravasco, J. M. J. M., Faustino, H., & Gois, P. M. P. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. ResearchGate. [Link]

-

Ravasco, J. M. J. M., Faustino, H., & Gois, P. M. P. (2018). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Semantic Scholar. [Link]

-

Li, Y., et al. (2017). Synthesis of maleimide derivatives via CuAAC click chemistry and biological evaluation of their antitumor activity against cancer cell lines. Journal of Chemical and Pharmaceutical Research, 9(10), 136-140. [Link]

-

Paprocka, R., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2891. [Link]

-

Paprocka, R., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. National Institutes of Health. [Link]

-

Kratz, F., et al. (2002). Synthesis and Biological Activity of Water-Soluble Maleimide Derivatives of the Anticancer Drug Carboplatin Designed as Albumin-Binding Prodrugs. Bioconjugate Chemistry, 13(5), 1018–1030. [Link]

-

Kratz, F., et al. (2002). Synthesis and biological activity of water-soluble maleimide derivatives of the anticancer drug carboplatin designed as albumin-binding prodrugs. PubMed. [Link]

-

Baluja, S., Nandha, K., & Ramavat, P. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. International Journal of Basic and Applied Chemical Sciences, 5(3), 61-66. [Link]

-

Kumar, A., & Kumar, A. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]

-

Kumar, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 1-13. [Link]

-

Paprocka, R., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PubMed. [Link]

-

Li, J., et al. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. Frontiers in Chemistry, 10, 1052671. [Link]

-

Ali, A., et al. (2017). Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. Bioorganic Chemistry, 72, 215-221. [Link]

-

Al-Sanea, M. M., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 17(8), 1018. [Link]

-

Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. [Link]

-

Paprocka, R., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. ResearchGate. [Link]

-

Kumar, R., & Goel, A. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

Kim, K., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111. [Link]

-

Wang, Y., et al. (2020). Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress. Journal of Medicinal Chemistry, 63(17), 9564-9578. [Link]

-

Scurtu, M. R., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10769. [Link]

-

Kleemann, A., et al. (2015). In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents. Journal of Pharmacy and Pharmaceutical Sciences, 18(1), 27-41. [Link]

-

Al-Sanea, M. M., et al. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Scientific Reports, 14(1), 1-18. [Link]

-

Singh, S., et al. (2023). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Mini-Reviews in Organic Chemistry, 20(6), 564-585. [Link]

-

Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. cibtech.org [cibtech.org]

- 7. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological activity of water-soluble maleimide derivatives of the anticancer drug carboplatin designed as albumin-binding prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alliedacademies.org [alliedacademies.org]

- 13. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 14. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 22. jocpr.com [jocpr.com]

Literature review of N-alkylmaleimide synthesis methods

A Senior Application Scientist's Guide to N-Alkylmaleimide Synthesis

Introduction: The Versatile Role of N-Alkylmaleimides

N-Alkylmaleimides are a pivotal class of organic compounds, distinguished by a five-membered imide ring bearing an alkyl substituent on the nitrogen atom. Their significance spans numerous scientific disciplines, from materials science to pharmacology. The core of their utility lies in the electron-deficient carbon-carbon double bond within the maleimide ring. This feature renders them highly reactive as Michael acceptors, particularly towards nucleophiles like thiols, and as potent dienophiles in Diels-Alder reactions.[1][2]